3-(4-Hexylanilino)-2H-indol-2-one
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Overview
Description
3-(4-Hexylanilino)-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core structure substituted with a 4-hexylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hexylanilino)-2H-indol-2-one typically involves the reaction of 4-hexylaniline with isatin (1H-indole-2,3-dione). The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired indole derivative. The reaction conditions often include the use of polar solvents and mild heating to facilitate the formation of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hexylanilino)-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(4-Hex
Properties
CAS No. |
540534-76-7 |
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Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(4-hexylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C20H22N2O/c1-2-3-4-5-8-15-11-13-16(14-12-15)21-19-17-9-6-7-10-18(17)22-20(19)23/h6-7,9-14H,2-5,8H2,1H3,(H,21,22,23) |
InChI Key |
NAEOCWTWUBVDRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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